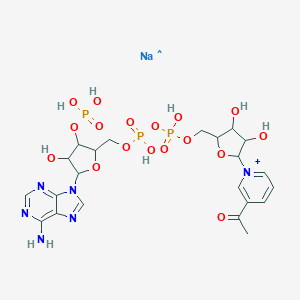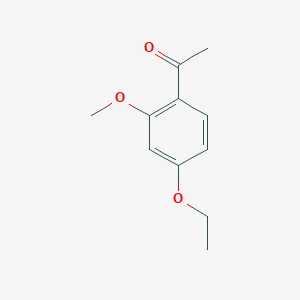
1-(4-Ethoxy-2-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxy-2-methoxyphenyl)ethanone, also known as EMPE, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of aryl ketones and has a molecular formula of C11H14O3. In
科学的研究の応用
1-(4-Ethoxy-2-methoxyphenyl)ethanone has been investigated for its potential therapeutic applications in various scientific studies. One of the most promising applications of 1-(4-Ethoxy-2-methoxyphenyl)ethanone is its ability to inhibit the growth of cancer cells. Studies have shown that 1-(4-Ethoxy-2-methoxyphenyl)ethanone can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
作用機序
The mechanism of action of 1-(4-Ethoxy-2-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell survival. By inhibiting histone deacetylases, 1-(4-Ethoxy-2-methoxyphenyl)ethanone can induce apoptosis in cancer cells. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
生化学的および生理学的効果
1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have anti-bacterial and anti-fungal properties. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments is its high purity and stability. The synthesis method of 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been optimized for high yield and purity, which makes it a reliable compound for scientific studies. 1-(4-Ethoxy-2-methoxyphenyl)ethanone is also stable under various conditions, which allows for long-term storage and easy handling. However, one of the limitations of using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments is its low solubility in water. This can make it difficult to dissolve 1-(4-Ethoxy-2-methoxyphenyl)ethanone in aqueous solutions, which may limit its applications in certain experiments.
将来の方向性
There are several future directions for the scientific research of 1-(4-Ethoxy-2-methoxyphenyl)ethanone. One direction is to investigate the potential of 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a therapeutic agent for neurological disorders. Studies have shown that 1-(4-Ethoxy-2-methoxyphenyl)ethanone has neuroprotective effects, which make it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a therapeutic agent for inflammatory diseases. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of 1-(4-Ethoxy-2-methoxyphenyl)ethanone and its potential applications in cancer therapy.
Conclusion
In conclusion, 1-(4-Ethoxy-2-methoxyphenyl)ethanone is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. The synthesis of 1-(4-Ethoxy-2-methoxyphenyl)ethanone involves the reaction between 2-methoxy-4-ethoxybenzaldehyde and ethyl acetate in the presence of a catalyst. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been investigated for its potential therapeutic applications in various scientific studies, including its ability to inhibit the growth of cancer cells, its anti-inflammatory and antioxidant properties, and its neuroprotective effects. Although there are limitations to using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments, further research is needed to fully understand its potential applications in various areas of medicine.
合成法
The synthesis of 1-(4-Ethoxy-2-methoxyphenyl)ethanone involves the reaction between 2-methoxy-4-ethoxybenzaldehyde and ethyl acetate in the presence of a catalyst. The reaction takes place under reflux conditions and yields 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a yellow crystalline solid. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.
特性
CAS番号 |
104296-18-6 |
|---|---|
製品名 |
1-(4-Ethoxy-2-methoxyphenyl)ethanone |
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
1-(4-ethoxy-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-4-14-9-5-6-10(8(2)12)11(7-9)13-3/h5-7H,4H2,1-3H3 |
InChIキー |
YBNIVCKJINJQLS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(=O)C)OC |
正規SMILES |
CCOC1=CC(=C(C=C1)C(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



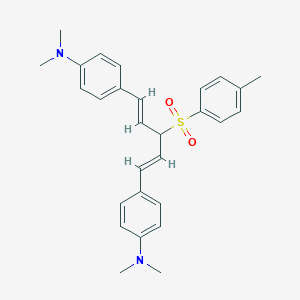
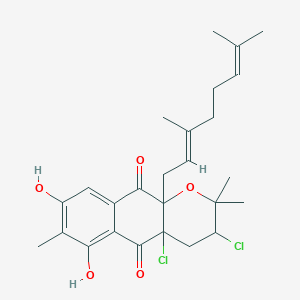
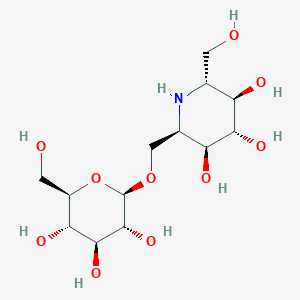
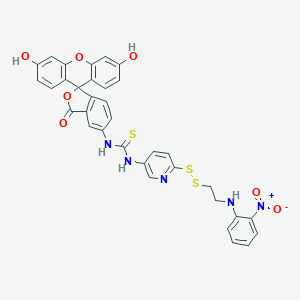
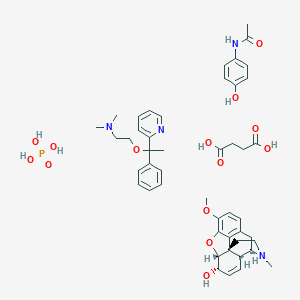
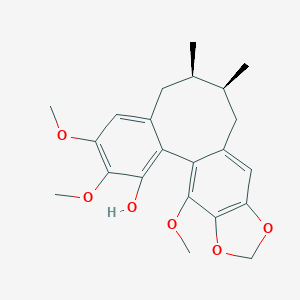
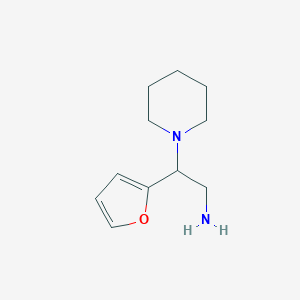
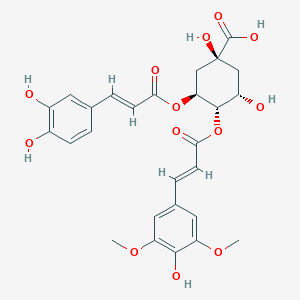
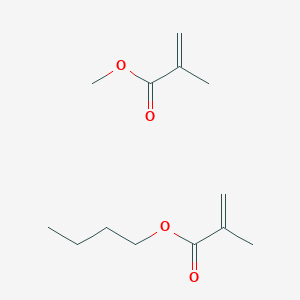
![Octreotide[reduced]](/img/structure/B12769.png)



